N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Descripción
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 1 and an acetamide-linked 3-acetamidophenyl moiety at position 3. Its structure combines a heterocyclic scaffold with halogenated aryl and amide functional groups, which are common in kinase inhibitors and antiproliferative agents .
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOGZQLLOWBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo-pyrimidine core with acetamide and chlorophenyl substituents. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which play crucial roles in inflammation and cancer progression.
- Cell Cycle Arrest : Studies demonstrate that this compound induces cell cycle arrest in cancer cell lines, leading to reduced proliferation.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, suggesting a potential for therapeutic application in oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 2.59 | Cell cycle arrest at S phase |
| MCF7 | 4.66 | G2/M phase arrest |
| HCT116 | 1.98 | S phase arrest |
These results indicate that the compound is particularly effective against HeLa cells, comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory properties. In vivo studies using carrageenan-induced edema models revealed:
- Reduction in Edema : A notable decrease in swelling was observed at doses comparable to standard anti-inflammatory drugs.
- Biochemical Markers : The compound effectively lowered elevated serum levels of AST, ALT, and ALP, indicating hepatoprotective effects alongside its anti-inflammatory activity .
Case Study 1: Cancer Treatment
In a controlled study involving the administration of N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide to mice with induced tumors, significant tumor regression was observed. Histopathological examinations revealed reduced tumor size and necrosis within the tumor tissue.
Case Study 2: Inflammatory Disorders
Another study assessed the efficacy of this compound in a rat model of arthritis. The treatment resulted in reduced joint swelling and pain scores compared to untreated controls. Additionally, histological analysis showed decreased inflammatory cell infiltration in joint tissues.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and analogs from the evidence:
Key Observations
Halogen Substitution Effects
- 4-Chlorophenyl vs. Phenyl (Target vs. ): The 4-chlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the unsubstituted phenyl in .
- 4-Chloro vs. 3-Chloro Isomers (Target vs. ) : The positional isomerism (4-Cl vs. 3-Cl) alters steric and electronic properties. 4-Substitution often improves metabolic stability over 3-substitution due to reduced susceptibility to oxidative metabolism .
Side Chain Modifications
- Acetamide Variations : The target compound’s N-(3-acetamidophenyl)acetamide side chain introduces hydrogen-bonding capacity and bulkiness, contrasting with the simpler N-methylacetamide in . This could improve target selectivity but may reduce cell permeability.
- Complex Fluorinated Derivatives (): Fluorine substituents (e.g., in Example 83) enhance bioavailability and binding affinity due to their electronegativity and small atomic radius. The dimethylamino group in Example 83 further increases solubility via basicity .
Physicochemical Properties
- Melting Points: Example 83 exhibits a high melting point (302–304°C), likely due to strong intermolecular interactions from its fluorinated chromenone moiety. The target compound’s melting point is unreported but expected to be lower due to its less rigid structure.
Research Implications
- The 4-chlorophenyl group may confer improved target affinity over phenyl analogs .
- Optimization Strategies : Replacing chlorine with fluorine (as in ) could enhance metabolic stability and solubility. Conversely, simplifying the acetamide side chain (as in ) might improve pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
